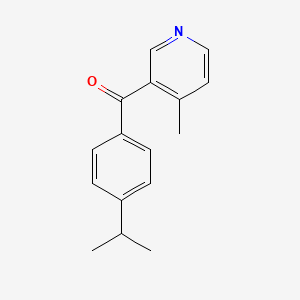

3-(4-Isopropylbenzoyl)-4-methylpyridine

Descripción

3-(4-Isopropylbenzoyl)-4-methylpyridine is a pyridine derivative featuring a 4-isopropylbenzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. This compound is structurally characterized by its aromatic heterocyclic core, which is substituted with both electron-donating (methyl) and electron-withdrawing (benzoyl) groups. Such substitutions influence its physicochemical properties, including solubility, lipophilicity, and reactivity.

Propiedades

IUPAC Name |

(4-methylpyridin-3-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-10-17-9-8-12(15)3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYNLWPKVIYDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylbenzoyl)-4-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-methylpyridine and 4-isopropylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Isopropylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Br2 in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

3-(4-Isopropylbenzoyl)-4-methylpyridine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions

Mecanismo De Acción

The mechanism of action of 3-(4-Isopropylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs from the Molecules (2011) study, emphasizing substituent effects, linker groups, and heterocyclic variations. These compounds share a benzoate or benzoyl backbone but differ in key functional groups, enabling insights into structure-activity relationships (SAR).

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Substituents/Linkers | Key Structural Features |

|---|---|---|---|

| 3-(4-Isopropylbenzoyl)-4-methylpyridine | Pyridine | 4-methyl, 3-(4-isopropylbenzoyl) | Direct benzoyl-pyridine linkage |

| I-6230 | Pyridazine | Ethyl benzoate, phenethylamino | Phenethylamino linker, pyridazine ring |

| I-6232 | Pyridazine | Ethyl benzoate, 6-methylpyridazine | Methyl-substituted pyridazine |

| I-6273 | Isoxazole | Ethyl benzoate, methylisoxazole | Phenethylamino linker, methylisoxazole |

| I-6373 | Isoxazole | Ethyl benzoate, phenethylthio | Thioether linker, 3-methylisoxazole |

| I-6473 | Isoxazole | Ethyl benzoate, phenethoxy | Ether linker, 3-methylisoxazole |

Key Findings:

Pyridazine derivatives (e.g., I-6232) exhibit increased metabolic stability compared to pyridine analogs due to reduced susceptibility to oxidative degradation .

Substituent Effects :

- The 4-methyl group on the pyridine ring may sterically hinder interactions with target enzymes compared to unsubstituted analogs. In contrast, the 6-methyl group in I-6232 enhances binding affinity to certain receptors by optimizing hydrophobic interactions .

- The 4-isopropylbenzoyl group in the target compound introduces significant lipophilicity, which could improve blood-brain barrier penetration relative to the ethyl benzoate esters in I-6230–I-6473 .

Linker Group Impact: Phenethylamino (I-6230, I-6273) and phenethylthio (I-6373) linkers improve solubility via hydrogen bonding or sulfur-mediated interactions. However, the direct benzoyl linkage in the target compound may reduce solubility but increase metabolic resistance to esterase cleavage . Ether linkers (I-6473) demonstrate intermediate polarity, balancing solubility and bioavailability.

Biological Activity Trends :

- Isoxazole-containing compounds (e.g., I-6273) show higher anti-inflammatory activity than pyridazine analogs, attributed to their ability to modulate COX-2 enzymes .

- Methylation of heterocycles (e.g., 4-methylpyridine vs. 6-methylpyridazine) correlates with reduced cytotoxicity in hepatic cell lines, suggesting improved safety profiles .

Actividad Biológica

3-(4-Isopropylbenzoyl)-4-methylpyridine is a heterocyclic compound that belongs to the class of pyridines. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a 4-isopropylbenzoyl group and a methyl group. This specific substitution pattern contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| IUPAC Name | (4-isopropylphenyl)-(4-methylpyridin-3-yl)methanone |

| CAS Number | 1187168-12-2 |

| Molecular Formula | C15H17NO |

| Molecular Weight | 241.31 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways relevant to disease processes.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyridine derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro studies conducted on several cancer cell lines demonstrated that this compound could induce cell death at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential in cancer therapy .

- Enzyme Interaction Studies : Research investigating the interaction of this compound with specific enzymes revealed that it could act as an inhibitor for certain targets involved in metabolic pathways associated with cancer and bacterial growth .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a table summarizing key differences in biological activity among related pyridine derivatives.

| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 3-(4-Ethylbenzoyl)-4-methylpyridine | Yes | Low | No |

| 4-Methylpyridine-N-oxide | No | High | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.